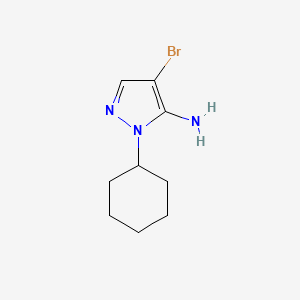

4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14BrN3 |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-2-cyclohexylpyrazol-3-amine |

InChI |

InChI=1S/C9H14BrN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h6-7H,1-5,11H2 |

InChI Key |

NJQOHGUZKVIRLV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2C(=C(C=N2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromo 1 Cyclohexyl 1h Pyrazol 5 Amine

Precursor Synthesis and Derivatization Strategies for the Pyrazole (B372694) Core

The foundation of synthesizing 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine lies in the efficient construction of its unhalogenated precursor, 1-cyclohexyl-1H-pyrazol-5-amine. This involves established methods for pyrazole ring formation and the introduction of the essential cyclohexyl group.

Synthesis of 1-Cyclohexyl-1H-pyrazol-5-amine and Related Starting Materials

The synthesis of 1-substituted-1H-pyrazol-5-amines is a well-established area of heterocyclic chemistry. A primary and versatile method is the Knorr pyrazole synthesis and its variations, which involve the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. rrbdavc.org

For the specific synthesis of 1-cyclohexyl-1H-pyrazol-5-amine, the reaction typically employs cyclohexylhydrazine (B1595531) as the key starting material, which provides the N-1 cyclohexyl moiety. This is reacted with a three-carbon component that possesses functional groups amenable to cyclization and results in the desired 5-amino substitution. Suitable reaction partners include β-ketonitriles or derivatives of cyanoacetic acid. The general reaction involves the initial condensation of the hydrazine with one of the carbonyl or equivalent groups, followed by an intramolecular cyclization and dehydration/elimination to form the aromatic pyrazole ring. The presence of the amino group at the 5-position is directed by the choice of the three-carbon synthon. ontosight.ai

Methodologies for Cyclohexyl Moiety Introduction onto Heterocyclic Systems

The introduction of alkyl or cycloalkyl groups onto the nitrogen atoms of heterocyclic systems is a fundamental transformation in organic synthesis. researchgate.netnih.govwikipedia.org For pyrazoles, which possess two nitrogen atoms, N-alkylation can lead to a mixture of isomers. However, in the synthesis of 1-cyclohexyl-1H-pyrazol-5-amine, the cyclohexyl group is typically incorporated from the start by using cyclohexylhydrazine.

Alternatively, if starting with a pre-formed pyrazole ring (e.g., pyrazol-5-amine), the cyclohexyl group can be introduced via N-alkylation. This is commonly achieved by reacting the pyrazole with a cyclohexyl halide (e.g., cyclohexyl bromide) in the presence of a base. The base is crucial for deprotonating the pyrazole ring nitrogen, creating a nucleophilic anion that then attacks the cyclohexyl halide in a nucleophilic substitution reaction. The choice of base and reaction conditions can influence the regioselectivity of the alkylation (i.e., at N-1 vs. N-2).

| Method | Reagents | Description | Selectivity |

| From Cyclohexylhydrazine | Cyclohexylhydrazine, β-Ketonitrile | Condensation and cyclization to directly form the N-1 substituted pyrazole. | High regioselectivity for N-1 isomer. |

| N-Alkylation | Pyrazol-5-amine, Cyclohexyl Bromide, Base (e.g., NaH, K₂CO₃) | Deprotonation of the pyrazole nitrogen followed by nucleophilic substitution. | Can produce a mixture of N-1 and N-2 isomers depending on conditions. |

Regioselective Bromination Approaches for Pyrazole Rings

Once the 1-cyclohexyl-1H-pyrazol-5-amine core is synthesized, the next critical step is the introduction of a bromine atom specifically at the C4 position of the pyrazole ring. This requires a deep understanding of the electronic properties of the pyrazole system and the selection of an appropriate brominating agent.

Mechanistic Aspects of Electrophilic Bromination at the C4 Position of Pyrazoles

The pyrazole ring is an aromatic heterocycle that undergoes electrophilic substitution reactions. rrbdavc.org The regioselectivity of these reactions is governed by the electronic distribution within the ring. The pyrazole ring has two nitrogen atoms: one is a "pyrrole-like" nitrogen (N-1) that contributes two electrons to the aromatic system (if it bears a hydrogen or alkyl group), and the other is a "pyridine-like" nitrogen (N-2) which is more electronegative and draws electron density from the ring.

This electronic arrangement makes the C4 position the most electron-rich and, therefore, the most susceptible to attack by electrophiles. quora.com Electrophilic attack at C3 or C5 would generate a highly unstable intermediate where the positive charge is placed on an atom adjacent to the electron-withdrawing pyridine-like nitrogen. rrbdavc.org In contrast, attack at C4 allows the positive charge of the intermediate (a sigma complex or Wheland intermediate) to be more favorably delocalized without such destabilizing effects. Consequently, electrophilic bromination of pyrazoles occurs with high regioselectivity at the C4 position. quora.com The presence of an electron-donating amino group at the C5 position, as in the precursor molecule, further activates the ring towards electrophilic substitution, reinforcing the preference for C4 bromination.

Optimization and Efficiency of Bromination Using N-Bromosuccinimide (NBS) for this compound

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of aromatic and heteroaromatic compounds. commonorganicchemistry.com It is a convenient and safer alternative to elemental bromine, offering high selectivity for the C4 position of pyrazoles. researchgate.net The reaction is typically carried out in a suitable organic solvent.

The efficiency of the bromination of 1-cyclohexyl-1H-pyrazol-5-amine using NBS depends on optimizing several reaction parameters:

Solvent: A variety of solvents can be used, including chlorinated hydrocarbons (like dichloromethane (B109758) or chloroform), acetonitrile, or even greener options like water under certain conditions. researchgate.netnih.gov The choice of solvent can affect reaction rates and the solubility of the starting material and reagent.

Temperature: The reaction is often performed at or below room temperature to control selectivity and prevent potential side reactions. For highly activated substrates, cooling may be necessary.

Stoichiometry: Using one equivalent of NBS is typically sufficient for mono-bromination, minimizing the formation of di-brominated byproducts.

The reaction proceeds via an electrophilic substitution mechanism where NBS serves as the source of the electrophilic bromine species. The reaction is generally clean and provides high yields of the desired 4-bromo product. jmcs.org.mxresearchgate.net

Comparative Analysis of Alternative Brominating Agents

While NBS is a preferred reagent, other brominating agents can also be employed for the C4-bromination of pyrazoles. Each has distinct advantages and disadvantages.

| Brominating Agent | Advantages | Disadvantages | Typical Conditions |

| **Elemental Bromine (Br₂) ** | Inexpensive and highly reactive. | Highly toxic, corrosive, and hazardous to handle. Can lead to over-bromination or side reactions. nih.govnih.gov | Often used in solvents like acetic acid or chloroform. lookchem.com |

| N-Bromosuccinimide (NBS) | Solid, easy to handle, high regioselectivity, milder than Br₂. commonorganicchemistry.comresearchgate.net | More expensive than Br₂. | Various organic solvents (CH₂Cl₂, MeCN), often at 0 °C to room temperature. nih.gov |

| N-Bromosaccharin (NBSac) | Stable solid, reported to be more reactive than NBS in some cases. jmcs.org.mx | Less common than NBS, potentially more expensive. | Can be used under solvent-free conditions with a catalyst. jmcs.org.mx |

| In situ Generated Br₂ | Avoids storage and handling of liquid Br₂. Can offer good selectivity. nih.gov | Requires careful control of reaction conditions to manage the reactive species. | e.g., NaBr/Oxone®; HBr/H₂O₂. nih.gov |

| Tetraalkylammonium tribromides | Solid, manageable reagents, can offer high para-selectivity in some aromatic systems. | Stoichiometry and work-up can be more complex. | Organic solvents like THF or CH₂Cl₂. |

The selection of the most appropriate brominating agent depends on factors such as the scale of the reaction, safety considerations, cost, and the specific reactivity of the pyrazole substrate. For the synthesis of this compound, NBS remains a highly effective and commonly recommended choice due to its balance of reactivity, selectivity, and handling safety. researchgate.net

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry emphasizes not only the successful construction of target molecules but also the efficiency, safety, and environmental impact of the methodologies employed. For a molecule like this compound, advanced strategies move beyond traditional batch processes to incorporate principles of sustainable chemistry and cutting-edge technologies like flow synthesis.

The application of green chemistry principles to the synthesis of pyrazole derivatives aims to reduce the environmental footprint by minimizing waste, avoiding hazardous substances, and improving energy efficiency. lookchem.com These principles are directly applicable to the synthesis of this compound. Key areas of focus include the use of greener solvents, development of catalytic reactions, and the use of alternative energy sources.

One of the primary goals of green chemistry is to replace hazardous organic solvents with more benign alternatives. researchgate.net Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. For pyrazole synthesis, which often involves condensation reactions, performing these reactions in an aqueous medium can significantly improve the environmental profile of the process. mdpi.com The use of catalysts, particularly recyclable ones, is another cornerstone of sustainable synthesis. lookchem.com Heterogeneous catalysts or catalysts supported on polymers can be easily separated from the reaction mixture and reused, reducing waste and cost.

Multi-component reactions (MCRs) represent a highly efficient and atom-economical approach to complex molecules like pyrazoles. mdpi.com By combining three or more reactants in a single step, MCRs reduce the number of synthetic operations, minimize solvent usage, and decrease waste generation. Alternative energy sources, such as microwave irradiation, can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles. mdpi.com

| Green Chemistry Principle | Application in Pyrazole Synthesis | Potential Advantage for this compound |

|---|---|---|

| Use of Safer Solvents | Employing water, ethanol, or ionic liquids instead of chlorinated hydrocarbons or DMF. mdpi.com | Reduced toxicity, improved safety profile, and easier waste disposal. |

| Catalysis | Utilizing recyclable catalysts like montmorillonite (B579905) K10 or chitosan (B1678972) to facilitate condensation reactions. mdpi.comresearchgate.net | Increased reaction efficiency, reduced waste, and potential for catalyst reuse in large-scale production. |

| Atom Economy | Designing syntheses, such as multi-component reactions, where most atoms from the reactants are incorporated into the final product. mdpi.com | Higher efficiency and significant reduction in by-product formation. |

| Energy Efficiency | Applying microwave-assisted synthesis to accelerate reaction rates and reduce energy consumption. mdpi.com | Shorter production times and lower energy costs. |

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.comnih.gov This technique offers significant advantages over traditional batch methods, particularly in terms of safety, efficiency, and scalability. mdpi.com

The synthesis of pyrazoles often involves hazardous reagents or energetic intermediates. sci-hub.se Flow reactors, due to their small internal volume, allow such reactions to be conducted with only a small amount of material at any given time, drastically improving the safety profile. mit.edu The superior heat and mass transfer in microreactors enables precise control over reaction parameters like temperature and residence time, often leading to higher yields, better selectivity, and reduced side-product formation compared to batch processing. galchimia.com

For the synthesis of this compound, a multi-step continuous flow setup could be envisioned. nih.gov For instance, the formation of a key intermediate could occur in a first reactor coil, which then flows directly into a second coil where it reacts with cyclohexylhydrazine to form the pyrazole ring. This "telescoped" synthesis avoids the isolation and purification of intermediates, saving time, reducing solvent waste, and minimizing handling of potentially unstable compounds. mit.edunih.gov Such systems can be automated for continuous production, making them highly attractive for industrial applications. mit.edu

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaways. | Inherently safer due to small reactor volumes and excellent heat dissipation. mdpi.com |

| Control | Difficult to precisely control temperature and mixing, leading to potential impurities. | Precise control over temperature, pressure, and residence time, leading to higher reproducibility. galchimia.com |

| Scalability | Scaling up can be non-linear and require significant re-optimization. lookchem.com | Scalable by running the system for longer periods or by parallelization ("numbering-up"). mdpi.com |

| Efficiency | May require isolation of intermediates, leading to lower overall yield and more waste. | Enables telescoped, multi-step reactions without intermediate isolation, improving overall efficiency. mit.edu |

Scalable Synthesis Considerations and Process Chemistry for this compound

Transitioning a synthetic route from the laboratory to industrial-scale production requires careful consideration of process chemistry principles, including safety, cost-effectiveness, robustness, and impurity control. For an aminopyrazole derivative, these considerations are paramount.

A common route to aromatic and heteroaromatic amines involves a nitration followed by a reduction sequence. sci-hub.se However, from a process safety perspective, this route is problematic due to the use of high-energy nitro-containing intermediates and the potential for thermal runaway events. sci-hub.se Furthermore, the reduction of nitro groups can generate potentially genotoxic impurities, which are highly undesirable in pharmaceutical intermediates. acs.org

An alternative, more scalable approach for introducing the amine group onto the pyrazole ring is through modern cross-coupling reactions. For example, a copper-catalyzed amidation using an ammonia (B1221849) surrogate like acetamide (B32628) can be employed on a bromo-pyrazole precursor. sci-hub.seacs.org This method avoids the hazards associated with nitration and can be scaled to produce material on a multi-kilogram scale. sci-hub.seacs.org Key process development activities would involve optimizing the catalyst system, solvent, temperature, and reaction time to ensure high conversion and minimize the formation of impurities, such as dimers from homo-coupling of the starting bromide. sci-hub.se

Purification and isolation are also critical at scale. The final product must meet stringent purity specifications. Process chemistry focuses on developing crystallization or reslurry procedures that can effectively remove residual catalysts (e.g., copper) and organic impurities to deliver the final compound with high purity and consistent physical properties. sci-hub.se

| Consideration | Challenge | Mitigation Strategy |

|---|---|---|

| Process Safety | Use of energetic intermediates (e.g., nitro compounds) or hazardous reagents. sci-hub.se | Develop alternative routes, such as copper-catalyzed amidation, to avoid nitration/reduction sequences. acs.org Utilize flow chemistry to minimize quantities of hazardous materials. mdpi.com |

| Impurity Profile | Formation of process-related impurities (e.g., dimers, regioisomers) and removal of residual metals. sci-hub.se | Optimize reaction conditions to minimize side reactions. Develop robust crystallization and purification protocols. |

| Cost of Goods | Expensive reagents, catalysts, or multi-step syntheses. | Select cost-effective starting materials. Optimize catalyst loading and investigate catalyst recycling. Design convergent and atom-economical routes. |

| Robustness | Reaction sensitivity to variations in temperature, concentration, or raw material quality. | Define critical process parameters (CPPs) and establish proven acceptable ranges (PARs) through Design of Experiments (DoE). |

Chemical Reactivity and Transformation Studies of 4 Bromo 1 Cyclohexyl 1h Pyrazol 5 Amine

Reactions Involving the Bromo-Substituent at C4

Detailed experimental data on the reactivity of the C4-bromo substituent for this specific compound is not available in the current body of scientific literature.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyrazole (B372694) Ring

No published studies were found that specifically investigate the SNAr pathways for 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine.

Transition-Metal-Catalyzed Cross-Coupling Reactions

There is no specific research detailing the application of transition-metal-catalyzed cross-coupling reactions to this compound. Consequently, no data tables of research findings can be generated.

Suzuki-Miyaura Coupling for Aryl and Heteroaryl Functionalization

Specific examples and reaction data for the Suzuki-Miyaura coupling of this compound are not documented in the literature.

Sonogashira Coupling for Alkynylation Reactions

There are no available research findings on the Sonogashira coupling of this compound.

Heck Reactions for Olefinic Bond Formation

No studies detailing Heck reactions performed on this specific substrate have been found.

Buchwald-Hartwig Amination for Diverse N-Functionalization

The Buchwald-Hartwig amination of this compound has not been described in the available scientific literature.

Metalation and Subsequent Reactions (e.g., Grignard and Organolithium Reagent Chemistry)

The presence of a bromine atom on the pyrazole ring opens up avenues for metal-halogen exchange reactions, a powerful tool for creating a carbon nucleophile at the C4 position. This, in turn, allows for the introduction of a wide array of electrophiles.

Organolithium Chemistry: The reaction of 4-bromopyrazoles with organolithium reagents, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), is a well-established method for generating 4-lithiated pyrazole intermediates. nih.govwikipedia.org This bromine-lithium exchange is typically a fast reaction, often conducted at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions. harvard.edu The resulting 4-lithiopyrazole is a potent nucleophile that can react with various electrophiles.

For this compound, this reaction would proceed as follows:

Bromine-Lithium Exchange: Treatment with n-BuLi would selectively replace the bromine atom with a lithium atom, forming 1-cyclohexyl-5-amino-1H-pyrazol-4-yl-lithium. The amino group at C5 might require protection, for example, as a silyl (B83357) amine, to prevent interference from its acidic proton.

Reaction with Electrophiles: The lithiated intermediate can be quenched with a diverse range of electrophiles. For instance, reaction with aldehydes or ketones would yield the corresponding secondary or tertiary alcohols. Quenching with carbon dioxide (CO2) followed by an acidic workup would produce the corresponding carboxylic acid.

It is also conceivable that under certain conditions, particularly with sterically hindered bases like lithium diisopropylamide (LDA), deprotonation at the C3 position could occur, although the bromine-lithium exchange is generally the more kinetically favored process for 4-bromopyrazoles. rsc.orgrsc.org

Grignard Reagent Chemistry: The formation of a Grignard reagent from this compound would involve the reaction with magnesium metal, typically in an anhydrous ether solvent like THF or diethyl ether. adichemistry.comwikipedia.org This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. alfredstate.edu

The resulting Grignard reagent, 4-(magnesium bromide)-1-cyclohexyl-1H-pyrazol-5-amine, would be less reactive than its organolithium counterpart but still a highly effective nucleophile for forming new carbon-carbon bonds. youtube.com It can participate in a wide range of classic Grignard reactions, including additions to carbonyl compounds and nitriles.

Table 1: Potential Metalation Reactions and Subsequent Functionalization

| Reagent System | Intermediate | Electrophile (E+) | Product |

|---|

Note: The amino group at C5 may require protection for these reactions to proceed efficiently.

Reactions of the Amino Group at C5

The primary amino group at the C5 position is a key site of nucleophilicity and can be readily functionalized through a variety of reactions.

The C5-amino group behaves as a typical primary amine and readily undergoes reactions with acylating, sulfonylating, and alkylating agents.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) would yield the corresponding N-acyl-5-aminopyrazole derivatives (amides). This is a common strategy for derivatizing 5-aminopyrazoles. mdpi.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) would produce the corresponding sulfonamides. nih.govorganic-chemistry.org

Alkylation: Direct alkylation of the amino group can be achieved with alkyl halides. However, this reaction can sometimes lead to over-alkylation, producing a mixture of secondary and tertiary amines. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine, is often a more controlled method for mono-alkylation.

The primary aromatic amine at C5 can be converted to a diazonium salt through reaction with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. orientjchem.org The resulting pyrazol-5-yl-diazonium salt is a versatile intermediate.

These diazonium salts can undergo a variety of transformations, including:

Sandmeyer-type Reactions: The diazonium group can be replaced by various substituents, such as halogens (Cl, Br), cyano (CN), or hydroxyl (OH) groups, using the appropriate copper(I) salts.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.

Intramolecular Cyclization: If a suitable nucleophile is present elsewhere in the molecule or in a reactant, the diazonium intermediate can undergo intramolecular cyclization to form fused heterocyclic systems, such as pyrazolo[3,4-d] nih.govrsc.orgrsc.orgtriazines or pyrazolo[5,1-c] nih.govwikipedia.orgrsc.orgtriazines. princeton.edu

The C5-amino group readily condenses with aldehydes and ketones to form imines (Schiff bases). researchgate.net These reactions are typically catalyzed by acid. The resulting imines are themselves useful intermediates. For example, they can be reduced to secondary amines or can participate in cyclization reactions.

When reacted with 1,3-dicarbonyl compounds (like β-ketoesters or malonic esters), the initial condensation can be followed by an intramolecular cyclization to form fused pyrimidine (B1678525) rings, leading to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. rsc.org This is a widely used strategy for the synthesis of this important class of bicyclic heterocycles.

5-Aminopyrazoles are excellent substrates for multi-component reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. adichemistry.comnih.gov The primary amino group at C5 often serves as a key nucleophilic component in these reactions.

A common example is a three-component reaction involving a 5-aminopyrazole, an aldehyde, and a compound with an active methylene (B1212753) group (like a β-diketone or a β-ketoester). wikipedia.org These reactions, often performed under acidic or basic catalysis, can lead to the formation of fused pyrazolo[3,4-b]pyridine derivatives. rsc.org The specific outcome can depend on the reaction conditions and the nature of the substrates. youtube.com The Ugi reaction, a four-component reaction involving an amine, a carbonyl compound, an isocyanide, and a carboxylic acid, is another potential pathway for derivatization, although its application with 5-aminopyrazoles is less commonly reported. nih.govresearchgate.net

Table 2: Representative Reactions of the C5-Amino Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | N-(4-Bromo-1-cyclohexyl-1H-pyrazol-5-yl)acetamide |

| Sulfonylation | Tosyl chloride, Triethylamine | N-(4-Bromo-1-cyclohexyl-1H-pyrazol-5-yl)-4-methylbenzenesulfonamide |

| Diazotization | NaNO2, HCl, 0 °C | 4-Bromo-1-cyclohexyl-1H-pyrazol-5-yl-diazonium chloride |

| Condensation | Benzaldehyde, acid catalyst | N-Benzylidene-4-bromo-1-cyclohexyl-1H-pyrazol-5-amine (Imine) |

| MCR | Aldehyde, β-Diketone, acid catalyst | Fused Pyrazolo[3,4-b]pyridine derivative |

Transformations and Functionalization of the Cyclohexyl Moiety

The N1-cyclohexyl group is a saturated aliphatic ring and is generally less reactive than the aromatic pyrazole core. However, it can still undergo functionalization, typically through radical-based reactions.

Radical Halogenation: In the presence of a radical initiator (like AIBN or UV light) and a halogenating agent (such as N-bromosuccinimide, NBS), free-radical halogenation of the cyclohexyl ring can occur. This reaction would likely be unselective, leading to a mixture of brominated isomers at various positions on the cyclohexyl ring.

Oxidation: Strong oxidizing agents could potentially oxidize the C-H bonds of the cyclohexyl ring, leading to the introduction of hydroxyl or carbonyl groups. However, such reactions would likely require harsh conditions that might also affect the pyrazole ring. The nitrogen atom of the pyrazole ring itself could also be oxidized to an N-oxide under certain conditions.

Functionalization of the cyclohexyl group is the most challenging aspect of this molecule's chemistry and would likely suffer from a lack of regioselectivity. More controlled methods might involve complex, multi-step sequences that are beyond the scope of direct functionalization.

Oxidation and Reduction Pathways

The presence of both an amino group and a bromine atom, as well as the pyrazole ring itself, offers several potential pathways for oxidation and reduction reactions.

Oxidation: The primary site for oxidation is expected to be the 5-amino group. Analogous to other pyrazol-5-amines, this compound could undergo oxidative dehydrogenative coupling reactions. nih.gov Such transformations typically proceed in the presence of an oxidizing agent and can lead to the formation of azo compounds, where two pyrazole moieties are linked by a diazo bridge. The reaction conditions would need to be carefully controlled to avoid undesired side reactions, such as oxidation of the pyrazole ring or cleavage of the cyclohexyl group.

Potential oxidation products could also arise from the formation of nitroso or nitro derivatives under specific oxidative conditions, although this would require harsh reagents. The pyrazole ring itself is generally resistant to oxidation, but under forcing conditions, ring-opening could occur.

Reduction: The most probable site for reduction is the carbon-bromine bond. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) and a hydrogen source, would likely lead to the debromination of the molecule, yielding 1-cyclohexyl-1H-pyrazol-5-amine. Other reducing agents, such as those used in metal-halogen exchange (e.g., n-butyllithium) followed by quenching with a proton source, could also achieve this transformation.

The pyrazole ring is generally stable to reduction under standard catalytic hydrogenation conditions. Reduction of the pyrazole ring would require more powerful reducing agents and is not a commonly observed transformation for this class of compounds.

A summary of potential oxidation and reduction products is presented in Table 1.

| Reaction Type | Reagents and Conditions (Hypothetical) | Major Product |

| Oxidation | Oxidizing agent (e.g., TBHP, I2) | (E)-1,2-bis(4-bromo-1-cyclohexyl-1H-pyrazol-5-yl)diazene |

| Reduction (Debromination) | H2, Pd/C, in a suitable solvent (e.g., Ethanol) | 1-cyclohexyl-1H-pyrazol-5-amine |

Table 1: Hypothetical Oxidation and Reduction Pathways

Stereochemical Control and Conformational Aspects of Cyclohexyl Derivatives

The presence of the N-cyclohexyl group introduces significant stereochemical and conformational considerations that can influence the reactivity of this compound.

The cyclohexane (B81311) ring predominantly exists in a chair conformation to minimize angular and torsional strain. The pyrazolyl group, being a bulky substituent, is expected to preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions. sapub.org This conformational preference can have a profound impact on the steric accessibility of the adjacent functional groups on the pyrazole ring.

The axial and equatorial protons of the cyclohexyl ring would exhibit distinct signals in NMR spectroscopy, allowing for conformational analysis. The coupling constants between these protons can provide further insight into the predominant chair conformation. sapub.org

In reactions involving the pyrazole ring or its substituents, the orientation of the cyclohexyl group could direct the approach of reagents. For example, in reactions where a bulky reagent is used, the cyclohexyl group might shield one face of the pyrazole ring, leading to a degree of stereocontrol in the formation of new stereocenters, should a reaction create one. However, since the pyrazole ring itself is planar and achiral, and the cyclohexyl group is attached via a single bond with free rotation, inducing chirality on the pyrazole ring itself would require a chiral reagent or catalyst.

The conformational flexibility of the cyclohexyl ring, while predominantly in the chair form, can undergo ring-flipping. The energy barrier for this process would be influenced by the size of the pyrazolyl substituent. This dynamic equilibrium, although likely heavily favoring the equatorial conformer, should be considered when analyzing reaction mechanisms.

Chemoselective Transformations Targeting Specific Functional Groups

The presence of multiple reactive sites—the amino group, the bromo substituent, and the pyrazole ring—allows for a range of chemoselective transformations, provided the reaction conditions are carefully chosen.

Reactions at the Amino Group: The 5-amino group is a versatile handle for further functionalization. It is expected to undergo typical reactions of primary aromatic amines.

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would readily form the corresponding amides.

Alkylation: The amino group could be mono- or di-alkylated using alkyl halides, although controlling the degree of alkylation can be challenging.

Diazotization: Treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures would likely lead to the formation of a diazonium salt. This intermediate could then be subjected to a variety of Sandmeyer-type reactions to introduce other functional groups (e.g., -OH, -CN, -Cl, -F) at the 5-position.

Reactions at the Bromo Substituent: The 4-bromo substituent is a key site for carbon-carbon and carbon-heteroatom bond formation through various metal-catalyzed cross-coupling reactions. mdpi.com

Suzuki Coupling: Palladium-catalyzed reaction with boronic acids or esters would introduce aryl or vinyl groups at the 4-position.

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst would result in the formation of 4-alkenylpyrazoles.

Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes would yield 4-alkynylpyrazoles.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines would introduce a new amino substituent at the 4-position.

A hypothetical overview of potential cross-coupling reactions is provided in Table 2.

| Coupling Reaction | Coupling Partner | Catalyst System (Hypothetical) | Product |

| Suzuki | Phenylboronic acid | Pd(PPh3)4, Na2CO3 | 1-cyclohexyl-4-phenyl-1H-pyrazol-5-amine |

| Heck | Styrene | Pd(OAc)2, PPh3, Et3N | 1-cyclohexyl-4-styryl-1H-pyrazol-5-amine |

| Sonogashira | Phenylacetylene | Pd(PPh3)2Cl2, CuI, Et3N | 1-cyclohexyl-4-(phenylethynyl)-1H-pyrazol-5-amine |

| Buchwald-Hartwig | Morpholine | Pd2(dba)3, BINAP, NaOtBu | 4-(1-cyclohexyl-5-amino-1H-pyrazol-4-yl)morpholine |

Table 2: Hypothetical Chemoselective Cross-Coupling Reactions

Reactions involving the Pyrazole Ring: The pyrazole ring in this compound is already substituted at positions 1, 4, and 5. The remaining position, C3, is electronically deactivated due to the influence of the adjacent nitrogen atoms. Therefore, electrophilic aromatic substitution on the pyrazole ring is expected to be difficult and would likely require harsh conditions. Nucleophilic aromatic substitution is also unlikely due to the electron-rich nature of the pyrazole ring.

Spectroscopic Characterization and Structural Elucidation Methodologies for 4 Bromo 1 Cyclohexyl 1h Pyrazol 5 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectral assignments, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in published literature for 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine.

Detailed ¹H and ¹³C NMR Spectral Assignment and Interpretation

Specific, experimentally determined data for ¹H and ¹³C NMR spectra of this compound could not be located.

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity Elucidation

There are no available studies detailing the use of 2D NMR techniques for the structural elucidation of this specific compound.

Variable Temperature NMR Studies for Investigating Dynamic Processes

Information regarding variable temperature NMR studies for this compound is not present in the surveyed scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

While the monoisotopic mass of the related compound 4-bromo-1-cyclohexyl-1H-pyrazol-3-amine has been calculated, specific experimental high-resolution mass spectrometry data, including exact mass measurements and detailed fragmentation pathway analysis for this compound, is not available.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

No experimental IR or Raman spectra, which would provide information on the vibrational modes of functional groups such as the N-H stretches of the amine, C-N stretches, C=C and C-N vibrations of the pyrazole (B372694) ring, and the C-Br stretch, have been found for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

There is no available UV-Vis spectroscopic data detailing the electronic transitions and chromophoric properties of this compound in various solvents.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Crystal Packing Analysis

Although a crystal structure for this compound has not been reported, we can look at the crystallographic data of a related compound, Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate, to understand the type of information that would be obtained. nih.gov

Illustrative Crystallographic Data for a Related Cyclohexyl-Pyrazole Derivative

The following table presents the crystallographic data for Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate. nih.gov This data serves as an example of the parameters determined in a single-crystal X-ray diffraction study.

| Parameter | Value |

| Chemical Formula | C₁₉H₂₄N₂O₃ |

| Molecular Weight | 328.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.8959 (7) |

| b (Å) | 11.0858 (7) |

| c (Å) | 12.0142 (12) |

| α (°) | 100.690 (2) |

| β (°) | 93.107 (1) |

| γ (°) | 95.354 (1) |

| Volume (ų) | 896.16 (14) |

| Z | 2 |

Data for Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate nih.gov

In the structure of this related compound, the cyclohexane (B81311) ring adopts a chair conformation. nih.gov The analysis of crystal packing for this molecule reveals that molecules are linked into inversion dimers by pairs of C—H⋯O hydrogen bonds. nih.gov For this compound, the presence of the amino group would likely lead to the formation of N—H⋯N or N—H⋯Br hydrogen bonds, which would significantly influence its crystal packing arrangement. The precise dihedral angles between the pyrazole and cyclohexyl rings would also be determined, providing insight into the molecule's preferred conformation in the solid state.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment of Chiral Derivatives

The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized, for instance, by introducing a chiral center on the cyclohexyl ring or by substitution with a chiral moiety. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for assigning the absolute stereochemistry of such chiral molecules. chiralabsxl.comresearchgate.net

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule.

The stereochemical assignment of a chiral derivative of this compound would typically involve the following steps:

Synthesis of a Chiral Derivative: A chiral center would be introduced into the molecule. For example, a chiral substituent could be attached to the cyclohexyl ring.

Experimental ECD Spectrum Measurement: The ECD spectrum of the synthesized chiral derivative would be recorded.

Quantum Chemical Calculations: The ECD spectra for both possible enantiomers (R and S) of the chiral derivative would be calculated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Comparison and Assignment: The experimentally measured ECD spectrum would be compared with the calculated spectra. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration of the synthesized molecule. chiralabsxl.comnsf.govnih.gov

The Cotton effects (the positive and negative peaks) in the ECD spectrum are characteristic of the electronic transitions within the molecule and their spatial relationship to the chiral center(s). nih.gov For a chiral pyrazole derivative, the electronic transitions of the pyrazole ring would be the primary chromophore, and its interaction with the chiral center would give rise to a characteristic ECD spectrum.

Computational and Theoretical Investigations of 4 Bromo 1 Cyclohexyl 1h Pyrazol 5 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools in the computational study of pyrazole (B372694) derivatives. researchgate.net These methods are employed to solve the Schrödinger equation, providing a detailed description of the molecule's electronic and geometric properties. For a molecule like 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine, DFT, particularly with hybrid functionals like B3LYP, is often used to balance computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

The electronic structure of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity.

Interactive Data Table: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole

Below is a table with representative values for HOMO, LUMO, and the energy gap for a pyrazole derivative, calculated using DFT. These values are illustrative of what would be expected for this compound.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.10 |

| Energy Gap (ΔE) | 5.15 |

Note: These are representative values based on DFT calculations for similar pyrazole derivatives and are intended for illustrative purposes.

The distribution of electron density within this compound dictates its electrostatic potential and provides clues to its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the nitrogen atoms of the pyrazole ring and the amino group would be expected to be regions of high electron density (negative potential), making them likely sites for protonation and interaction with electrophiles. ijnrd.org Conversely, the hydrogen atoms of the amino group and the cyclohexyl ring would exhibit positive potential.

Mulliken population analysis is another method to quantify the charge distribution by assigning partial charges to each atom in the molecule. This allows for a more quantitative prediction of reactivity.

Interactive Data Table: Illustrative Mulliken Atomic Charges for Key Atoms in a Substituted Pyrazole

The following table presents hypothetical Mulliken charges for the key atoms in the pyrazole core of a molecule like this compound, illustrating the expected charge distribution.

| Atom | Mulliken Charge (a.u.) |

| N1 (pyrazole) | -0.45 |

| N2 (pyrazole) | -0.20 |

| C3 (pyrazole) | 0.15 |

| C4 (with Br) | 0.05 |

| C5 (with NH2) | 0.25 |

| Br | -0.10 |

| N (amino) | -0.60 |

Note: These are illustrative values based on calculations for analogous pyrazole structures.

Computational methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the thermodynamic and kinetic parameters of reaction pathways. nih.gov For this compound, this could involve studying its synthesis, tautomeric equilibria, or its reactions with various reagents.

Conformational Analysis of the Cyclohexyl and Pyrazole Moieties

The three-dimensional structure of this compound is not static. The flexibility of the cyclohexyl ring and the rotation around the bond connecting it to the pyrazole ring give rise to various conformers with different energies.

Conformational analysis aims to identify the stable conformers of a molecule and determine their relative energies. For the cyclohexyl group, the chair conformation is generally the most stable. youtube.com However, the attachment of the bulky pyrazole ring can influence the preference for the axial versus equatorial orientation of the pyrazole substituent on the cyclohexyl ring.

Computational methods can be used to perform a systematic search of the conformational space by rotating key dihedral angles and calculating the energy of each resulting conformation. This generates a potential energy surface, from which the low-energy conformers (local minima) can be identified. The global minimum corresponds to the most stable conformation of the molecule. For N-cyclohexyl heterocyclic systems, the equatorial conformer is often, but not always, favored. rsc.org

Interactive Data Table: Representative Relative Energies of Cyclohexyl Conformers

This table illustrates the typical energy difference between the equatorial and axial conformers for a substituted cyclohexane (B81311).

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Equatorial | 0.0 | ~95 |

| Axial | 1.8 | ~5 |

Note: These are representative values and the actual energy difference for this compound would need to be calculated specifically.

The stability of different conformers is governed by a balance of various non-covalent interactions, including steric hindrance, electrostatic interactions, and hydrogen bonding. In this compound, intramolecular hydrogen bonding could potentially occur between the amino group and one of the nitrogen atoms of the pyrazole ring, which would stabilize certain conformations. nih.gov

Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. Hydrogen bonding between the amino group of one molecule and the pyrazole nitrogen of another can lead to the formation of dimers or larger aggregates, influencing properties like melting point and solubility. researchgate.net Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify the strength and nature of these hydrogen bonds.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which are crucial for the structural elucidation and characterization of molecules like this compound. Density Functional Theory (DFT) is the most common and reliable method for this purpose.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method embedded within a DFT framework. nih.govasrjetsjournal.org The process involves:

Geometry Optimization: The molecule's 3D structure is first optimized to find its lowest energy conformation. Popular DFT functionals for this step include B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p) or cc-pVTZ. nih.gov

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method is employed at the same or a higher level of theory to calculate the isotropic magnetic shielding tensors for each nucleus.

Chemical Shift Calculation: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically Tetramethylsilane (TMS).

Studies on similar pyrazole compounds have shown that the accuracy of these predictions can be high, often with a root mean square error of less than 0.5 ppm for ¹H shifts compared to experimental data. nih.gov The choice of functional and basis set can significantly influence the accuracy of the results. For instance, in a study on a substituted pyrazol-5-amine, the B97D and TPSSTPSS functionals were found to be highly accurate. nih.gov

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra are calculated from the second derivatives of the energy with respect to atomic displacements. This analysis is performed on the optimized molecular geometry. The resulting vibrational modes and their corresponding frequencies and intensities can be used to interpret experimental IR and Raman spectra. A combined experimental and DFT approach on a related 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated the utility of this method for spectral analysis. asrjetsjournal.org

Below is an illustrative table showing the type of data that would be generated from such a computational study.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound (Note: These are example values for illustrative purposes only and are not the result of an actual calculation.)

| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Pyrazole C3 | 115.2 | H3 | 7.55 |

| Pyrazole C4 | 95.8 | - | - |

| Pyrazole C5 | 150.1 | - | - |

| Cyclohexyl C1' | 60.5 | H1' | 4.10 |

| Cyclohexyl C2'/C6' | 32.1 | H2'/H6' | 1.85 (ax), 1.70 (eq) |

| Cyclohexyl C3'/C5' | 25.4 | H3'/H5' | 1.40 (ax), 1.25 (eq) |

| Cyclohexyl C4' | 24.9 | H4' | 1.55 (ax), 1.30 (eq) |

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. eurasianjournals.com For this compound, MD simulations would provide critical insights into its dynamic behavior, conformational flexibility, and interactions with its environment, particularly with solvents.

Dynamic Behavior: The cyclohexyl ring is not planar and can exist in various conformations (e.g., chair, boat). MD simulations can explore the conformational landscape of the molecule, revealing the most stable conformations and the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its interactions with biological targets. researchgate.net

Solvent Effects: The behavior of a molecule can change significantly in different solvents. MD simulations explicitly model solvent molecules (e.g., water, DMSO), allowing for a detailed investigation of solvation shells and hydrogen bonding patterns. For this compound, simulations could reveal how water molecules arrange around the amine group and the pyrazole nitrogen atoms, which would influence the molecule's solubility and reactivity. A study on pyrazole in an aqueous solution used MD to understand the structure of hydration shells around the molecule. rdd.edu.iq

The simulation process involves:

Assigning a force field (a set of parameters describing the potential energy of the atoms) to the molecule and solvent.

Placing the molecule in a simulation box filled with solvent molecules.

Solving Newton's equations of motion for every atom in the system over a series of small time steps (femtoseconds), generating a trajectory of atomic positions and velocities.

Analyzing this trajectory to extract properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radial distribution functions to understand stability and solvent structure. researchgate.net

Computational Approaches to Retrosynthetic Analysis and Reaction Design

While experimental methods for the synthesis of 4-bromopyrazoles are established, computational tools are increasingly being used to aid in synthetic planning. researchgate.netresearchgate.net Computational retrosynthetic analysis involves using software to propose disconnections of a target molecule into simpler, commercially available starting materials.

For this compound, a likely retrosynthetic disconnection would break the N1-C(cyclohexyl) bond and the C-N bond of the pyrazole ring itself. This suggests a synthetic route involving the reaction of a cyclohexyl hydrazine (B178648) with a suitable three-carbon precursor, followed by bromination.

Key Precursors and Reactions:

Cyclohexylhydrazine (B1595531): A common starting material.

β-ketonitrile: A typical precursor for 3-aminopyrazoles (or 5-aminopyrazoles, depending on the tautomer). The reaction of a hydrazine with a β-ketonitrile is a standard method for constructing the pyrazole ring.

Bromination: Electrophilic bromination of the formed 1-cyclohexyl-1H-pyrazol-5-amine would likely occur at the C4 position of the pyrazole ring, which is activated by the amino group. mdpi.com

Computational chemistry can assist in this process by:

Predicting Reaction Energetics: DFT calculations can model the reaction pathways, including transition states, to predict the feasibility and potential yield of different synthetic steps.

Evaluating Regioselectivity: In cases where multiple products could form, computational models can predict the most likely isomer. For the bromination step, calculations would confirm the high reactivity of the C4 position.

Screening Catalysts and Conditions: For more complex reactions, such as potential cross-coupling steps, computational models can help screen different catalysts and ligands to find the most efficient ones, as seen in experimental work on Buchwald-Hartwig coupling of 4-bromopyrazoles. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

| 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine |

| 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine |

| 1-cyclohexyl-1H-pyrazol-5-amine |

Novel Applications and Derivatization Strategies of 4 Bromo 1 Cyclohexyl 1h Pyrazol 5 Amine in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Systems

The dual functionality of 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine, with its nucleophilic amino group and a carbon-bromine bond amenable to cross-coupling reactions, makes it an ideal precursor for constructing more complex heterocyclic structures.

Annulation and Cyclization Reactions for Fused Ring System Construction

Annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. wikipedia.orgscripps.edu The 5-amino-pyrazole moiety is a well-established precursor for the synthesis of various fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazoles. nih.govorganic-chemistry.org The amino group at the C5 position can act as a nucleophile to react with bifunctional electrophiles, leading to the formation of a new fused ring.

For instance, condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a classic method to construct the pyrazolo[1,5-a]pyrimidine (B1248293) core. The reaction typically proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration. The presence of the cyclohexyl group may influence the reaction kinetics and the stability of the resulting fused system, while the bromo substituent at the C4 position remains available for subsequent functionalization.

Table 1: Potential Annulation Reactions for Fused Heterocycle Synthesis

| Reactant | Fused Ring System | Potential Application |

|---|---|---|

| β-Diketones (e.g., acetylacetone) | Pyrazolo[1,5-a]pyrimidine | Kinase inhibitors, CNS agents |

| α,β-Unsaturated ketones | Pyrazolo[1,5-a]pyrimidine | Antimicrobial agents |

| Ethyl 2-cyano-3-ethoxyacrylate | Pyrazolo[1,5-a]pyrimidine-carbonitrile | Anticancer agents |

Synthesis of Poly-Substituted Pyrazole (B372694) Derivatives

The strategic placement of the bromine atom and the amino group allows for sequential and regioselective derivatization to produce a wide array of poly-substituted pyrazoles. nih.gov The reactivity of the C-Br bond enables the introduction of various substituents at the C4 position through transition-metal-catalyzed cross-coupling reactions. mdpi.com

Common cross-coupling reactions applicable to this scaffold include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form 4-amino-pyrazoles.

Stille Coupling: Reaction with organostannanes.

Furthermore, the 5-amino group can be readily acylated, alkylated, or converted into other functional groups. For example, it can be transformed into a diazonium salt and subsequently replaced via Sandmeyer-type reactions, although such reactions on electron-rich heterocycles can be challenging. This orthogonal reactivity allows for a combinatorial approach to generate large libraries of compounds with diverse substitution patterns, which is highly valuable for screening purposes. mdpi.comnih.gov

Role as a Key Intermediate in Medicinal Chemistry Lead Generation

Aminopyrazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors, anti-inflammatory agents, and anticancer drugs. nih.govmdpi.com The 5-aminopyrazole framework, in particular, is a versatile template for designing ligands that can interact with various biological targets. mdpi.com

The title compound serves as an excellent starting point for generating libraries of analogs for Structure-Activity Relationship (SAR) studies. nih.gov SAR investigations are crucial in medicinal chemistry to understand how modifications to a molecule's structure affect its biological activity, helping to optimize lead compounds into potent and selective drug candidates. nih.gov

Using this compound, medicinal chemists can systematically explore the chemical space around the pyrazole core:

C4-Position: The bromine atom can be replaced with a wide variety of substituents (aryl, heteroaryl, alkyl, etc.) via cross-coupling reactions. This allows for probing interactions within a specific pocket of a target protein. For example, introducing different aromatic rings could explore π-stacking or hydrophobic interactions.

N1-Position: The cyclohexyl group provides a bulky, lipophilic anchor. While fixed in the title compound, its presence is significant for SAR. In a broader drug discovery campaign, varying this substituent (e.g., replacing it with smaller alkyl groups, aromatic rings, or polar groups) would be a key strategy.

C5-Position: The amino group is a critical hydrogen bond donor and a point for further derivatization. It can be acylated with various carboxylic acids or sulfonylated with sulfonyl chlorides to introduce different side chains that can form additional interactions with a biological target.

A closely related compound, 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, is noted as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic medications. chemimpex.com This highlights the established potential of the 4-bromo-5-aminopyrazole scaffold in drug discovery.

Table 2: Exemplary Derivatization for SAR Studies

| Position | Reaction Type | Reagents | Resulting Moiety | Purpose of Modification |

|---|---|---|---|---|

| C4 | Suzuki Coupling | Arylboronic acids | Aryl/Heteroaryl | Explore hydrophobic/aromatic interactions |

| C4 | Sonogashira Coupling | Terminal alkynes | Alkynyl | Introduce rigid linkers or probes |

| C5 | Acylation | Acid chlorides | Amide | Introduce hydrogen bond acceptors/donors and side chains |

Ligand Design for Catalysis and Coordination Chemistry

The field of catalysis heavily relies on the design of organic ligands that can coordinate to a metal center and modulate its reactivity, selectivity, and stability. Pyrazole-based ligands are widely used due to their straightforward synthesis, electronic tunability, and strong coordination to a variety of transition metals. bohrium.comdntb.gov.uaresearchgate.net

Synthesis of Pyrazole-Based Ligands for Transition Metal Complexes

This compound is a precursor for synthesizing multidentate ligands. The amino group can be functionalized to introduce additional coordinating atoms (N, P, O, S), leading to the formation of bidentate, tridentate, or even polydentate ligands.

For example, a Schiff base condensation reaction between the 5-amino group and a suitable aldehyde (e.g., salicylaldehyde or 2-pyridinecarboxaldehyde) can readily form bidentate [N,N] or [N,O] ligands. nih.gov The resulting imine nitrogen and another donor atom can then chelate to a metal center. Similarly, reaction with 2-(diphenylphosphino)benzaldehyde would yield a P,N-ligand.

The bromine at the C4 position offers a handle for creating more complex ligand architectures. It can be used to link the pyrazole unit to other heterocyclic ligands or to a solid support for the development of heterogeneous catalysts. The electronic properties of the resulting ligand, and consequently the catalytic activity of its metal complex, can be fine-tuned by the choice of substituent introduced at the C4 position.

Application in Homogeneous and Heterogeneous Catalysis

Transition metal complexes derived from pyrazole-based ligands have found applications in a wide range of catalytic transformations. bohrium.com These include oxidation, reduction, and carbon-carbon bond-forming reactions. dntb.gov.ua

Homogeneous Catalysis: Metal complexes of ligands derived from the title compound could be screened for activity in reactions like Suzuki-Miyaura cross-coupling, Heck reactions, transfer hydrogenation, and oxidation of alcohols or catechols. The specific combination of the metal center (e.g., Palladium, Ruthenium, Copper, Iron) and the ligand structure would determine the catalytic performance. dntb.gov.ua

Heterogeneous Catalysis: The C4-bromo position allows for the immobilization of the ligand onto a solid support, such as silica, polymers, or magnetic nanoparticles. This would lead to the development of heterogeneous catalysts, which offer significant advantages in terms of catalyst recovery, recycling, and purification of the reaction products.

The modular nature of the this compound scaffold allows for the systematic modification of the ligand's steric and electronic properties, enabling the optimization of catalyst performance for specific chemical transformations.

Potential Applications in Materials Science (e.g., as Monomers for Polymers, Components of Functional Materials)

While specific research detailing the applications of this compound in materials science is not extensively documented in publicly available literature, the inherent chemical functionalities of the molecule suggest a range of potential uses in the development of novel polymers and functional materials. The presence of a reactive primary amine, a modifiable bromine atom, and a stable pyrazole core provides a versatile platform for chemical elaboration and incorporation into larger macromolecular structures.

The bifunctional nature of this compound, possessing both an amine (-NH2) and a bromo (-Br) group, makes it a prime candidate as a monomer for various polymerization reactions. The primary amine can readily participate in step-growth polymerization, such as polycondensation reactions with diacyl chlorides, dicarboxylic acids, or diisocyanates, to form polyamides, polyimides, or polyureas, respectively. The bromine atom offers a site for further chemical modification, either before or after polymerization. For instance, it could be utilized in cross-coupling reactions, such as Suzuki or Heck coupling, to introduce new functional moieties or to create cross-linked polymer networks, thereby enhancing the thermal and mechanical stability of the resulting materials.

The pyrazole ring itself is known to be a component of molecules with interesting photophysical properties, including fluorescence. This suggests that polymers incorporating the this compound scaffold could exhibit desirable optical characteristics for applications in organic light-emitting diodes (OLEDs), sensors, or imaging agents. Furthermore, the bulky and non-polar cyclohexyl group attached to the pyrazole nitrogen is likely to influence the physical properties of any resulting polymer, potentially enhancing its solubility in organic solvents, modifying its thermal properties, and affecting the packing of polymer chains in the solid state.

The derivatization of the amine and bromo groups can also lead to the synthesis of functional materials with tailored properties. For example, reaction of the amine group could be used to attach the molecule to a polymer backbone or a surface, while the bromo group could be converted to other functional groups to tune the electronic or optical properties of the material. This versatility makes this compound a promising, albeit underexplored, building block for the creation of advanced materials.

| Polymer Type | Potential Monomer Co-Reactant | Potential Polymer Properties | Potential Applications |

| Polyamide | Terephthaloyl chloride | High thermal stability, good mechanical strength | High-performance fibers, engineering plastics |

| Polyimide | Pyromellitic dianhydride | Excellent thermal and chemical resistance, good dielectric properties | Electronics, aerospace components |

| Polyurea | Methylene (B1212753) diphenyl diisocyanate (MDI) | Elastomeric properties, high tensile strength | Coatings, adhesives, elastomers |

| Cross-linked Polymer | Divinylbenzene (via Suzuki coupling) | Increased rigidity, improved solvent resistance | Resins, composites |

Conclusion and Future Research Directions

Summary of Key Synthetic and Reactivity Discoveries for 4-Bromo-1-cyclohexyl-1H-pyrazol-5-amine

Currently, there is a lack of specific published data on the synthesis and reactivity of This compound . However, based on established pyrazole (B372694) chemistry, its synthesis would likely involve the cyclization of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a derivative, followed by bromination. The reactivity is expected to be rich, with the potential for N-alkylation, acylation, and diazotization of the amino group, as well as cross-coupling reactions at the bromine-substituted position. The cyclohexyl group is anticipated to influence the compound's solubility and conformational properties.

Identification of Unresolved Research Challenges and Knowledge Gaps

The primary knowledge gap is the absence of a reported, optimized synthetic route to This compound . A systematic investigation into its synthesis and characterization is a fundamental prerequisite for any further studies. Additionally, a comprehensive exploration of its chemical reactivity is needed. Key unanswered questions include:

What are the most efficient and scalable methods for the synthesis of this compound?

How do the electronic and steric effects of the cyclohexyl and bromo substituents influence the reactivity of the pyrazole core and the amino group?

What is the tautomeric preference of the aminopyrazole ring, and how does this affect its reactivity?

What are the metabolic stability and pharmacokinetic profiles of this compound, which are crucial for any potential therapeutic applications? nih.gov

Prospective Directions in Synthetic Organic Chemistry and Materials Science Utilizing Pyrazole Scaffolds

The versatility of the pyrazole scaffold opens up numerous possibilities for the application of This compound in both synthetic organic chemistry and materials science.

Synthetic Organic Chemistry:

The bromo and amino functional groups serve as versatile handles for a wide range of chemical transformations. Future synthetic endeavors could focus on:

Palladium-catalyzed cross-coupling reactions: The C-Br bond is an ideal site for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce diverse aryl, alkynyl, and amino functionalities.

Derivatization of the amino group: The amine can be readily converted into amides, sulfonamides, and ureas, allowing for the creation of large libraries of compounds for biological screening.

Ring-closing reactions: The amino and bromo groups could be utilized in intramolecular cyclization reactions to construct novel fused heterocyclic systems.

Materials Science:

Pyrazole derivatives have shown promise in the development of new materials. Future research in this area could explore:

Organic light-emitting diodes (OLEDs): Pyrazole-containing compounds can exhibit interesting photophysical properties, making them candidates for use as emitters or host materials in OLEDs.

Sensors: The pyrazole nitrogen atoms can act as coordination sites for metal ions, suggesting the potential for developing chemosensors.

Polymers: Incorporation of the pyrazole moiety into polymer backbones could lead to materials with enhanced thermal stability and unique electronic properties.

Broader Implications for Rational Design of Novel Chemical Entities Based on this compound

The rational design of new chemical entities based on the This compound scaffold holds significant promise, particularly in drug discovery. nih.gov The pyrazole core is a well-established pharmacophore found in numerous approved drugs. tandfonline.comnih.gov The substituents on this specific molecule offer opportunities for fine-tuning its properties:

The cyclohexyl group can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability.

The bromo substituent provides a site for targeted modifications to explore structure-activity relationships (SAR).

The amino group can participate in key hydrogen bonding interactions with biological targets.

Future research should leverage computational modeling and in silico screening to predict the potential biological activities of derivatives of This compound . researchgate.net This approach, combined with targeted synthesis and biological evaluation, could accelerate the discovery of novel therapeutic agents for a range of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.